molecular formula C4H6N4 B12503831 1h-Pyrazole-3-carboximidamide

1h-Pyrazole-3-carboximidamide

Cat. No.: B12503831
M. Wt: 110.12 g/mol
InChI Key: WBNTUGPRADFXAL-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboximidamide is a heterocyclic compound that features a pyrazole ring bonded to a carboximidamide group. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

1H-Pyrazole-3-carboximidamide can be synthesized through several methods. One common synthetic route involves the reaction of pyrazole with cyanamide, followed by crystallization from the reaction mixture . Another method involves the cyclization of hydrazine with carbonyl compounds under specific conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and cost-effectiveness.

Biological Activity

1H-Pyrazole-3-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a carboximidamide functional group, which contributes to its unique biological properties. The molecular formula is C5_5H7_7N5_5O, with a molecular weight of approximately 139.14 g/mol. This structure allows for various interactions with biological targets, making it a candidate for drug development.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antifungal Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various fungal strains, including Candida species. The minimum inhibitory concentration (MIC) for some derivatives was reported at 15.6 µg/mL against Candida lipolytica and ≥ 62.5 µg/mL for other strains, demonstrating potential as antifungal agents .
  • Anticancer Properties : Pyrazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds derived from pyrazole structures have shown significant growth inhibition in A549 lung cancer cells with IC50_{50} values ranging from 26 µM to 49.85 µM .
  • Anti-inflammatory Effects : Some studies suggest that pyrazole compounds can exhibit anti-inflammatory properties comparable to established anti-inflammatory drugs like diclofenac and celecoxib .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Pyrazole derivatives have been reported to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and various kinases .
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis and reduced cell proliferation .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antifungal Study : A study assessed the antifungal activity of several pyrazole carboximidamides against Candida species. The results indicated that modifications in the structure could enhance antifungal efficacy while maintaining low cytotoxicity levels .
  • Cytotoxicity Assessment : In another investigation, derivatives of pyrazole were synthesized and tested against various cancer cell lines. The study found that specific substitutions on the pyrazole ring significantly influenced cytotoxic activity, suggesting pathways for further drug development .
  • Inflammation Model : Research involving carrageenan-induced edema in mice demonstrated that certain pyrazole derivatives could effectively reduce inflammation, supporting their potential use in treating inflammatory conditions .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
1-Methyl-1H-pyrazole-3-carboximidamidePyrazole derivativeMethyl group instead of ethyl; different biological properties
3-Amino-1H-pyrazoleAmino-substituted pyrazoleKnown for anti-cancer properties
4-PyridylpyrazoleHeterocyclic compoundIncorporates a pyridine ring; exhibits different reactivity patterns
5-(Trifluoromethyl)-pyrazoleFluorinated pyrazoleEnhanced lipophilicity; used in agrochemicals

Properties

Molecular Formula

C4H6N4

Molecular Weight

110.12 g/mol

IUPAC Name

1H-pyrazole-5-carboximidamide

InChI

InChI=1S/C4H6N4/c5-4(6)3-1-2-7-8-3/h1-2H,(H3,5,6)(H,7,8)

InChI Key

WBNTUGPRADFXAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C(=N)N

Origin of Product

United States

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